molecular formula C9H11NO4 B179567 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol CAS No. 186390-74-9

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

Cat. No.: B179567
CAS No.: 186390-74-9
M. Wt: 197.19 g/mol
InChI Key: SYBKBPXOVQYFFA-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol is an organic compound characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol typically involves the reduction of precursor compounds. One common method involves the reduction of 3-substituted isocoumarins using sodium borohydride in a methanolic solution under reflux conditions at 50°C for several hours . Another method involves the reduction of precursor aldehydes obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The hydroxymethyl and nitro groups may play a role in its biological activity by participating in redox reactions and forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Hydroxymethyl)phenyl)ethanol: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol: Similar structure but with the nitro group in a different position, potentially leading to different reactivity and applications.

Properties

IUPAC Name

2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-4-3-7-5-9(10(13)14)2-1-8(7)6-12/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBKBPXOVQYFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278146
Record name 2-(Hydroxymethyl)-5-nitrobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186390-74-9
Record name 2-(Hydroxymethyl)-5-nitrobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186390-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)-5-nitrobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A THF (60 mL) solution of 2-carboxymethyl-4-nitro-benzoic acid (3.0 g , 13.3 mmol) was treated with borane-THF complex (53.3 mL, 53.3 mmol) over 15 min at 0° C. The reaction was stirred for 18.5 hrs, quenched with THF/water (1:1, 30 mL), water (20 mL) added and the layers separated. The aqueous layer was reextracted with THF (30 mL); the combined organic phase washed with brine, dried with magnesium sulfate, and solvent removed under vacuum to give the product as a white solid (2.06 g, 78%) mp=79-81° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a Tetrahydrofuran (THF) (220 mL) solution of 2-carboxymethyl-4-nitro-benzoic acid (10.0 g, 44.4 mmol) was added sodium borohydride (5.06 g, 133 mmol) in portions. The contents were cooled to 0° C., and boron trifluoride diethyl etherate (21.3 mL, 133 mmol) was added dropwise over 1 hr. The contents were allowed to warm to 25° C. and stirred for 16 hrs. The reaction was cooled to 0° C. and cautiously quenched with aqueous sodium hydroxide (1 N, 178 mL). The contents were stirred for 3 hrs, THF was removed under vacuum, the resulting aqueous suspension was cooled to 0° C. and the product was filtered off. After drying, the product was obtained as a white solid 7.78 g (89%, mp 79-81° C.). IR 3277, 3192, 2964, 2932, 1614, 1525, 1507, 1170, 1134, 1089, 1067 cm-1.1H NMR (CD3)2SO δ8.05 (d,J=9 Hz, 1H), 8.04 (s, 1H), 7.66 (d, J=9 Hz, 1H), 5.42 (t,J=5 Hz, 1H), 4.74 (t, J=5 Hz, 1H), 4.64 (d, J=5 Hz, 2H), 3.63 (m, 2H), 2.80 (t, J=6 Hz, 2H). 13C NMR (CD3)2SO δ149.1, 146.6, 139.2, 127.8, 124.3, 121.3, 61.2, 60.6, 34.9. Anal. Calcd for C9H11NO4 :C, 54.82; H, 5.62; N, 7.10. Found: C, 54.54; H, 5.49; N, 7.07.
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Synthesis routes and methods III

Procedure details

A mixture of 2-carboxymethyl-4-nitrobenzoic acid (13 g, 57.7 mmol), acetic anhydride (5.45 mL, 57.7 mmol) and toluene (130 mL) were heated to reflux for 5 hrs. The solvent was removed under vacuum to yield 6-nitro-isochroman-1,3-dione (compound (10) in Scheme 2) as a yellow solid (10.51 g, 88%). Borane tetrahydrofuran complex (35.6 mL, 1M in THF) was added dropwise over 40 min to a solution of 6-nitro-isochroman-1,3-dione (2 g, 9.66 mmol) in THF (40 mL) at 0° C. The contents were then stirred for 18 hrs at 25° C., cooled to 0° C., quenched with methanol (30 mL), and stirred for 1 hr. The solvents were removed under vacuum, ethyl acetate (30 mL) was added and the organic phase was washed with 10% aqueous hydrochloric acid. The aqueous acidic layer was backwashed with ethyl acetate (30 mL), the combined organic layers were dried with magnesium sulfate, and evaporated under vacuum until approximately 2 mL of ethyl acetate remained. This solution was filtered through silica gel washing with methylene chloride (30 mL) to remove impurities. The silica gel was flushed with ethyl acetate, the solvent was removed under vacuum to give a solid which was slurried in methylene chloride and filtered to afford the title diol as a white solid, 1.38 g , 73%.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

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